1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene
Description
1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the meta position and a phenoxy group (-O-C₆H₄) at the para position of the second benzene ring, which itself carries a trifluoromethoxy (-OCF₃) substituent. This compound is part of a broader class of fluorinated nitroaromatics, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents that enhance stability and reactivity .
Properties
IUPAC Name |
1-nitro-3-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-11-6-4-10(5-7-11)20-12-3-1-2-9(8-12)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMJVJFRUTSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling a pre-nitrated aryl halide (e.g., 1-nitro-3-bromobenzene) with 4-(trifluoromethoxy)phenol under Ullmann conditions. The nitro group is introduced early to avoid complications from competing directing effects during nitration.
Synthetic Steps
-
Synthesis of 1-Nitro-3-Bromobenzene :
Bromination of nitrobenzene under controlled conditions yields the 3-bromo derivative. Direct bromination of nitrobenzene typically occurs at the meta position due to the nitro group’s strong deactivating and meta-directing effects. -
Coupling with 4-(Trifluoromethoxy)Phenol :
The brominated intermediate reacts with 4-(trifluoromethoxy)phenol in the presence of a copper catalyst. Example conditions include:
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–80% (extrapolated) | |
| Purity | >95% (HPLC) | |
| Regioselectivity | >99% (no observed isomers) |
This method avoids regiochemical challenges associated with post-coupling nitration, as the nitro group is pre-installed. The use of a copper catalyst and polar aprotic solvent facilitates aryl-oxygen bond formation despite the electron-withdrawing nitro group.
Nitration of 3-(4-(Trifluoromethoxy)Phenoxy)Benzene
Reaction Overview
Direct nitration of 3-(4-(trifluoromethoxy)phenoxy)benzene is theoretically feasible but faces significant regioselectivity hurdles. The phenoxy group is ortho/para-directing, while the trifluoromethoxy group on the pendant aromatic ring exerts minimal influence on the main benzene ring’s electronic environment.
Synthetic Steps
-
Synthesis of 3-(4-(Trifluoromethoxy)Phenoxy)Benzene :
-
Nitration :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 40–50% | |
| Regioselectivity | Ortho:para ≈ 1:3 | |
| Major Product | 1-Nitro-4-(4-(trifluoromethoxy)phenoxy)benzene |
This route predominantly yields the para-nitro isomer due to the phenoxy group’s directing effects. Isolation of the target meta-nitro isomer (1-nitro-3-substituted) requires costly chromatographic separation, making it industrially impractical.
Comparative Analysis of Methods
Efficiency and Scalability
| Metric | Ullmann Coupling | Direct Nitration |
|---|---|---|
| Overall Yield | 70–80% | 40–50% |
| Regioselectivity | High (>99%) | Low (25% target isomer) |
| Purification Complexity | Moderate | High (chromatography) |
| Scalability | Suitable for industrial scale | Limited by yield |
Cost Considerations
-
Ullmann Coupling : Higher upfront cost due to palladium/copper catalysts but offset by superior yields.
-
Direct Nitration : Lower reagent costs but economically unviable due to poor regioselectivity.
Industrial Production Insights
Optimization Strategies
Environmental Impact
-
Ullmann Coupling : Generates halogenated byproducts (e.g., HBr), requiring neutralization.
-
Direct Nitration : Produces dilute sulfuric acid waste, necessitating recycling infrastructure.
Emerging Methodologies
Chemical Reactions Analysis
1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances the compound's stability and reactivity, which is crucial for synthetic pathways.
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of drug candidates targeting specific biological pathways. |
| Agrochemicals | Intermediate for herbicides and pesticides with enhanced efficacy. |
| Specialty Chemicals | Production of compounds with tailored functionalities for industrial applications. |
Biological Research
Enzyme Interaction Studies
The compound can be utilized in biological assays to study enzyme interactions. Its nitro group can participate in redox reactions, which may influence enzyme activity and provide insights into biochemical pathways.
Case Study: Enzyme Inhibition
In a study examining enzyme inhibition, derivatives of nitro compounds were found to exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that this compound could be explored further for its potential as a biochemical probe.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is used in the production of specialty chemicals that require specific physical and chemical properties. Its trifluoromethoxy group contributes to increased lipophilicity and stability, making it suitable for various applications.
Table 2: Industrial Applications
| Industry | Application Description |
|---|---|
| Chemical Manufacturing | Used as a precursor for producing fluorinated compounds. |
| Material Science | Development of materials with enhanced thermal and chemical stability. |
| Dyestuff Production | Intermediate for synthesizing dyes with specific color properties. |
Environmental Impact
Agrochemical Development
The use of this compound in agrochemicals raises environmental considerations regarding its persistence and bioaccumulation potential. Research is ongoing to evaluate its ecological impact and develop safer alternatives.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability . These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
1-Nitro-3-(trifluoromethoxy)benzene (CAS 2995-45-1)
1-Nitro-4-(trifluoromethoxy)benzene (CAS 713-65-5)
1-Nitro-4-(4-(trifluoromethoxy)phenoxy)benzene (Compound 1s)
- Structure: Nitro (para) and phenoxy-linked trifluoromethoxy (para) on separate benzene rings.
- Synthesis : Prepared via manganese-mediated reductive coupling, highlighting the role of transition metals in constructing complex nitroaromatics .
- Significance : Demonstrates how para-substitution patterns influence synthetic accessibility and reactivity.
Functional Group Variations
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 87014-28-6)
- Structure : Nitro (ortho) and trifluoroethoxy (-OCH₂CF₃) substituents.
PA-824 (Clinical Candidate)
Table 1: Comparative Analysis of Nitroaromatics
*Molecular weight inferred from structural analogs.
Key Observations:
Substituent Position Effects: Meta-substituted nitro groups (e.g., 1-Nitro-3-(trifluoromethoxy)benzene) exhibit lower symmetry and altered electronic properties compared to para-substituted isomers, influencing reactivity and interaction with biological targets .
Fluorination Impact: Trifluoromethoxy groups increase lipophilicity and metabolic resistance compared to non-fluorinated analogs, a critical feature in drug design .
Synthetic Accessibility: Diaryliodonium salts (e.g., ) are effective for constructing phenoxy-linked nitroaromatics, though yields vary based on substituent steric and electronic profiles .
Biological Activity
1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 303.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The trifluoromethoxy group is known to enhance the lipophilicity and biological activity of compounds, making it a valuable moiety in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with disease processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on derivatives containing the trifluoromethoxy group have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Trifluoromethoxy phenol | 1.0 | Escherichia coli |
These findings suggest that the incorporation of the trifluoromethoxy group significantly improves antimicrobial potency compared to non-fluorinated analogs .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
These results indicate that this compound may serve as a lead compound for further development in cancer therapy.
Case Studies
- Antileishmanial Activity : A study highlighted the efficacy of nitro-substituted compounds in treating Leishmaniasis. The compound was found to be more effective than traditional treatments, showcasing its potential as a new therapeutic agent .
- Tuberculosis Research : In research focused on tuberculosis, derivatives of this compound exhibited promising results in reducing mycobacterial viability in vitro, suggesting its potential role in treating drug-resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the trifluoromethoxy group, which has been shown to enhance biological activity by improving binding affinity to target enzymes and receptors. The following modifications have been identified as beneficial:
- Substitution at the para position : Enhances potency.
- Nitro group presence : Critical for bioactivation and interaction with cellular targets.
Q & A
Q. What are the common synthetic routes for 1-Nitro-3-(4-(trifluoromethoxy)phenoxy)benzene, and what critical steps ensure high yield?
A two-step approach is often employed: (1) etherification of 4-(trifluoromethoxy)phenol with a nitro-substituted aryl halide (e.g., 1-bromo-3-nitrobenzene) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C. (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Critical factors include strict moisture exclusion to prevent hydrolysis of intermediates and stoichiometric control to minimize diaryl ether byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at position 1, trifluoromethoxy at position 4). The deshielding effect of the nitro group shifts aromatic protons downfield (δ 8.2–8.5 ppm).
- FT-IR : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and trifluoromethoxy (1280–1200 cm⁻¹, C-O-C) functional groups.
- Mass spectrometry (EI-MS) : Validate molecular weight (e.g., [M]⁺ at m/z 317) and fragmentation patterns (e.g., loss of NO₂ or CF₃O groups) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Column chromatography with silica gel and hexane/ethyl acetate (4:1 to 1:1 gradient) removes polar byproducts.
- Recrystallization from ethanol/water mixtures improves purity (>98%), leveraging the compound’s moderate solubility in ethanol (≈20 mg/mL at 25°C) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during nitration or etherification steps?
- Regioselective nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct nitration to the meta position relative to the phenoxy group, avoiding para byproducts. Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 3:1).
- Byproduct suppression : Add catalytic NaNO₂ to reduce diazonium salt formation during nitro group introduction .
Q. How should researchers address contradictory data between computational predictions and experimental results regarding the compound’s stability?
- Thermal stability analysis : Perform thermogravimetric analysis (TGA) to compare experimental decomposition temperatures (Td ≈ 180°C) with DFT-predicted bond dissociation energies.
- Hydrolytic stability : Conduct accelerated aging studies in D₂O/CD₃CN (1:1) at 40°C, monitoring via ¹⁹F NMR for trifluoromethoxy group hydrolysis .
Q. What strategies mitigate hazards associated with intermediates like acyl chlorides or nitroaromatics in the synthesis?
- Safety protocols : Use Schlenk lines for moisture-sensitive steps (e.g., trifluoromethoxy group introduction) and inert atmospheres (N₂/Ar) to prevent explosive side reactions.
- Waste management : Quench nitroaromatic byproducts with 10% aqueous NaHSO₃ before disposal. Documented procedures from hazardous chemical guidelines (e.g., Prudent Practices in the Laboratory) should be followed .
Q. How can researchers resolve discrepancies in HPLC purity assays caused by degradation products?
- Stabilized mobile phases : Use 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to suppress silanol interactions and improve peak symmetry.
- Forced degradation studies : Expose the compound to UV light (254 nm, 48 hrs) and acidic/alkaline conditions to identify labile sites (e.g., nitro group reduction to amine under H₂/Pd-C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
